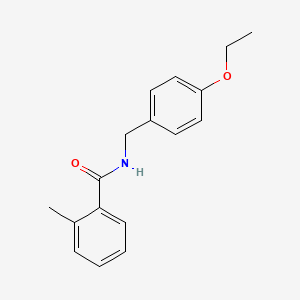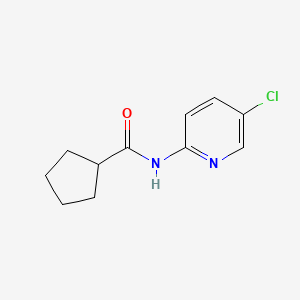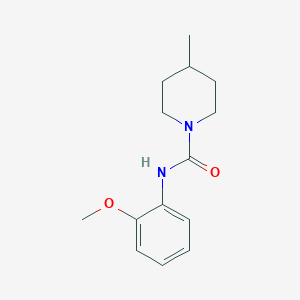![molecular formula C16H27N3O4S B4711581 5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4711581.png)
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide
説明
5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide is a chemical compound that is commonly referred to as DAPT. It is a small molecule that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a critical pathway that plays a role in cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
科学的研究の応用
DAPT has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway plays a role in various biological processes, including cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. DAPT has been shown to have potential therapeutic applications in the treatment of these diseases by inhibiting the Notch signaling pathway.
作用機序
DAPT inhibits the Notch signaling pathway by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. DAPT binds to the active site of the γ-secretase complex, preventing the cleavage of the Notch receptor and thereby inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. Inhibition of the Notch signaling pathway by DAPT has been shown to induce apoptosis in cancer cells, reduce amyloid-beta production in Alzheimer's disease, and improve cardiac function in cardiovascular disease. DAPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DAPT has several advantages for lab experiments. It is a small molecule that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied in scientific research. However, there are also limitations to the use of DAPT in lab experiments. DAPT is not specific to the Notch signaling pathway and can inhibit other γ-secretase substrates. It can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DAPT in scientific research. One direction is to develop more specific inhibitors of the Notch signaling pathway that do not have off-target effects. Another direction is to investigate the potential therapeutic applications of DAPT in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the long-term effects of DAPT and its potential side effects.
特性
IUPAC Name |
5-[3-(dimethylamino)propylsulfamoyl]-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-12(2)18-16(20)14-11-13(7-8-15(14)23-5)24(21,22)17-9-6-10-19(3)4/h7-8,11-12,17H,6,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZADLMBODJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCCN(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4711506.png)

![4-[(6-bromo-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4711521.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)
![8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4711527.png)

![2-{2-oxo-3-[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4711529.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide](/img/structure/B4711535.png)
![N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4711543.png)
![2-[(2-methoxyethyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4711559.png)
![8-(3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4711563.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![1-[2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4711584.png)
